

A Technical Guide to 2,2,6-Trimethylheptane: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,2,6-Trimethylheptane**

Cat. No.: **B12658229**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of **2,2,6-trimethylheptane** (CAS No. 1190-83-6), a highly branched alkane of interest in fuel science and as a non-polar solvent.^{[1][2]} The primary focus of this document is the systematic deconstruction of its International Union of Pure and Applied Chemistry (IUPAC) name, which serves as a logical foundation for understanding its chemical structure. We will explore its physicochemical properties, isomeric context, validated synthesis protocols, and methods for spectroscopic characterization. This document is intended to serve as an authoritative resource for professionals requiring a deep, structurally-grounded understanding of this compound.

The Imperative of Systematic Nomenclature in Branched Alkanes

Alkanes, hydrocarbons featuring only single bonds, form the backbone of organic chemistry.^[3] While linear alkanes are structurally simple, the introduction of alkyl branches creates a vast number of structural isomers—molecules with the same molecular formula but different atomic arrangements.^[3] For the decane formula (C₁₀H₂₂), which **2,2,6-trimethylheptane** shares, there are 75 possible isomers.^{[1][2]} This complexity necessitates a rigorous, unambiguous naming system. The IUPAC nomenclature provides this essential framework, ensuring that a specific name corresponds to one and only one chemical structure. Understanding this system is not merely an academic exercise; it is fundamental to reproducibility, safety, and clear communication in research and development.

Deconstructing the IUPAC Name: 2,2,6-Trimethylheptane

The name "**2,2,6-trimethylheptane**" is a precise set of instructions for drawing the molecule. The process of naming and, conversely, interpreting the name, follows a self-validating logical sequence. The compound's IUPAC name is confirmed by multiple chemical databases, including PubChem and the National Institute of Standards and Technology (NIST).[\[1\]](#)[\[2\]](#)

Step-by-Step Structural Analysis:

- Identify the Parent Chain: The root name "heptane" indicates the longest continuous chain of carbon atoms in the molecule consists of seven carbons.
- Identify the Substituents: The prefix "methyl" reveals that the branches attached to the parent chain are methyl groups (-CH₃). The "tri-" modifier specifies that there are three such methyl groups.[\[4\]](#)
- Determine the Locants (Positions): The numbers "2,2,6-" are the locants, indicating the carbon atoms on the parent chain where the methyl groups are attached. Critically, the chain is numbered from the end that results in the lowest possible set of locants for the substituents.[\[4\]](#)
 - Numbering from one direction yields locants (2, 2, 6).
 - Numbering from the opposite direction would yield (2, 6, 6).
 - According to IUPAC rules, the set with the lower number at the first point of difference is chosen. Therefore, (2, 2, 6) is the correct assignment.

This systematic approach ensures that the name perfectly describes the molecule's connectivity.

Caption: Logical workflow for deriving the IUPAC name **2,2,6-trimethylheptane**.

Physicochemical Properties and Isomeric Context

The branched structure of **2,2,6-trimethylheptane** directly influences its physical properties, distinguishing it from its linear isomer, n-decane, and other branched isomers. Highly branched alkanes generally exhibit lower boiling points and melting points than their straight-chain counterparts due to reduced surface area, which limits the effectiveness of intermolecular van der Waals forces.^[3]

Table 1: Key Physicochemical Properties of **2,2,6-Trimethylheptane**

Property	Value	Source
Molecular Formula	C₁₀H₂₂	PubChem[1] , NIST[2]
Molecular Weight	142.28 g/mol	PubChem[1] , NIST[2]
CAS Number	1190-83-6	NIST[2]
Boiling Point	~148-150 °C (421-423 K)	Cheméo[5] , NIST[2]
Density	~0.72 g/cm ³	SpringerMaterials[1]
InChIKey	FHJCGIUZJXWNET- UHFFFAOYSA-N	NIST[2]

| LogP (Octanol/Water) | 3.859 | [Cheméo\[5\]](#) |

Data sourced from publicly available chemical databases. Values may vary slightly between sources.

Its high LogP value indicates significant lipophilicity and extremely low water solubility, making it suitable as a non-polar solvent or as a reference compound in chromatographic analyses.^[5]

Synthesis and Spectroscopic Characterization

The targeted synthesis of a specific highly branched alkane like **2,2,6-trimethylheptane** requires more precise methods than industrial-scale processes like catalytic cracking or alkylation, which produce complex mixtures.^[6] A reliable laboratory-scale synthesis serves as a self-validating system, where the final product's structure can be unequivocally confirmed by spectroscopic analysis, thereby validating both the process and the IUPAC name.

Experimental Protocol: Grignard-based Synthesis

A common and controllable method for creating branched alkanes involves a Grignard reaction to form a tertiary alcohol, followed by dehydration and catalytic hydrogenation.[\[7\]](#)

Objective: To synthesize **2,2,6-trimethylheptane** from 4-methyl-2-pentanone and a tert-butylmagnesium halide Grignard reagent.

Methodology:

- Step 1: Grignard Reagent Formation
 - In a flame-dried, three-neck flask under an inert nitrogen atmosphere, combine magnesium turnings with anhydrous diethyl ether.
 - Slowly add a solution of 2-chloro-2-methylpropane (tert-butyl chloride) in diethyl ether to initiate the formation of tert-butylmagnesium chloride. The reaction is exothermic and should be controlled with an ice bath.
- Step 2: Carbonyl Addition
 - Cool the prepared Grignard reagent in an ice bath.
 - Add a solution of 4-methyl-2-pentanone dropwise to the stirred Grignard solution. The tert-butyl carbanion will attack the electrophilic carbonyl carbon.
 - After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours to ensure completion.
- Step 3: Workup and Dehydration
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
 - Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure to yield the crude tertiary alcohol (2,4,4,6-tetramethyl-2-heptanol).

- Dehydrate the alcohol by heating it with a catalytic amount of a strong acid (e.g., sulfuric acid) or by passing its vapor over a heated alumina catalyst to produce a mixture of alkene isomers.[6][7]
- Step 4: Catalytic Hydrogenation
 - Dissolve the resulting alkene mixture in a suitable solvent like ethanol.
 - Add a catalytic amount of 10% Palladium on Carbon (Pd/C).[7]
 - Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously until hydrogen uptake ceases.
- Step 5: Purification and Verification
 - Filter the reaction mixture through Celite to remove the Pd/C catalyst.
 - Remove the solvent via distillation.
 - Purify the final product, **2,2,6-trimethylheptane**, by fractional distillation.
 - Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Validation

The structure implied by the name "**2,2,6-trimethylheptane**" can be definitively confirmed by modern analytical techniques.

- ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the chemically non-equivalent protons. Key features would include a doublet for the C6-methyl protons, a singlet for the C2-geminal methyl protons, and a complex multiplet for the methine proton at C6.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum would show a unique signal for each of the structurally distinct carbon atoms, providing a carbon "fingerprint" of the molecule.

- Mass Spectrometry (MS): Electron ionization MS would produce a parent molecular ion peak ($m/z = 142$) and a characteristic fragmentation pattern resulting from the cleavage of the C-C bonds, often with stable tertiary carbocations being prominent fragments.

Applications and Relevance

While not as ubiquitous as its famous isomer 2,2,4-trimethylpentane (isooctane), **2,2,6-trimethylheptane** and other highly branched alkanes are crucial in several fields:

- Fuel Science: Highly branched alkanes are desirable components of gasoline and aviation fuel because their structure resists auto-ignition ("knocking"), leading to higher octane ratings.^[8] Industrial processes like isomerization and alkylation are specifically designed to increase the proportion of these molecules in fuel stocks.^{[4][6]}
- Specialty Solvents and Lubricants: Due to their chemical inertness, low freezing points, and specific viscosity profiles, branched alkanes can be used as specialized lubricants or as non-polar, non-reactive solvents in chemical synthesis.^[6]
- Reference Standards: In analytical chemistry, particularly in gas chromatography, pure isomers like **2,2,6-trimethylheptane** serve as essential reference compounds for determining the retention indices of other molecules.^{[9][10][11]}

Conclusion

The IUPAC name **2,2,6-trimethylheptane** is more than a label; it is a detailed blueprint of a specific molecular architecture. This systematic nomenclature is the bedrock of chemical science, enabling the precise study of how a compound's structure dictates its physical properties, synthetic pathways, and ultimate applications. For researchers in materials science, petrochemistry, and drug development, a foundational understanding of this system is indispensable for navigating the complexities of organic molecules and harnessing their potential.

References

- A Technical Guide to the Synthesis of Highly Branched Alkanes. Benchchem.
- A Novel Synthesis of Branched High-molecular-weight (C40 +) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry.
- Synthesis of highly-branched alkanes for renewable gasoline. Request PDF.

- Branched Chain Alkanes. riomasseguro.rio.rj.gov.br.
- Synthesis of H-branch alkanes. PEARL.
- Novel Synthesis of Branched High-molecular-weight (C40+) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry, Oxford Academic.
- Chemical Properties of Heptane, 2,2,6-trimethyl- (CAS 1190-83-6). Cheméo.
- Branched Chain Alkane Definition. ThoughtCo.
- What Are Branched Alkanes?. Chemistry For Everyone - YouTube.
- **2,2,6-Trimethylheptane** | C10H22 | CID 518457. PubChem - NIH.
- Heptane, 2,2,6-trimethyl-. NIST WebBook.
- Exploring Alkane Potential: Next-Gen Applic
- **2,2,6-trimethylheptane** -- Critically Evaluated Thermophysical Property D
- Applic
- Heptane, 2,2,6-trimethyl-. NIST WebBook.
- **2,2,6-trimethylheptane**. Stenutz.
- Heptane, 2,2,6-trimethyl-. NIST WebBook.
- Heptane, 2,2,6-trimethyl-. NIST WebBook.
- **2,2,6-trimethylheptane**.
- **2,2,6-trimethylheptane** 1190-83-6 wiki. Guidechem.
- Heptane, 2,2,6-trimethyl-. NIST WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,2,6-Trimethylheptane | C10H22 | CID 518457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heptane, 2,2,6-trimethyl- [webbook.nist.gov]
- 3. youtube.com [youtube.com]
- 4. Branched Chain Alkane Definition [thoughtco.com]
- 5. Heptane, 2,2,6-trimethyl- (CAS 1190-83-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 8. scribd.com [scribd.com]
- 9. Heptane, 2,2,6-trimethyl- [webbook.nist.gov]
- 10. Heptane, 2,2,6-trimethyl- [webbook.nist.gov]
- 11. Heptane, 2,2,6-trimethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [A Technical Guide to 2,2,6-Trimethylheptane: Nomenclature, Properties, and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12658229#2-2-6-trimethylheptane-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com